Ubiquinol-7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

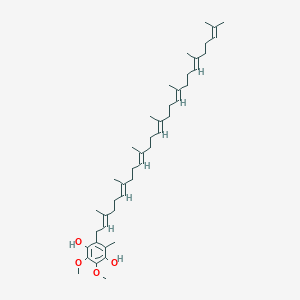

Ubiquinol-7 is a ubiquinol in which the polyprenyl substituent is heptaprenyl. It is an ubiquinol and a polyprenylhydroquinone.

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in prokaryotic Ubiquinol-7 biosynthesis, and how do they differ from eukaryotic pathways?

this compound biosynthesis in prokaryotes involves distinct decarboxylation, oxidation, and methylation steps. In Chromatium vinosum and other bacteria, decarboxylation precedes oxidation and methylation, whereas eukaryotes reverse this order . Methodologically, comparative genomic analysis of ubi gene clusters and enzyme activity assays (e.g., using radiolabeled 4-hydroxybenzoate) can validate pathway divergence. Refer to mutant strain studies (e.g., E. coli Q-7 accumulation models) for empirical evidence .

Q. Which experimental models are optimal for studying this compound biosynthesis intermediates?

Bacterial mutants (e.g., Pseudomonas putida or E. coli strains with disrupted ubi genes) are ideal for accumulating pathway intermediates like 3-octaprenyl-4-hydroxybenzoate. Use HPLC-MS with isotopic tracing to isolate and quantify intermediates, ensuring controls for oxidative degradation during extraction .

Q. How can researchers distinguish this compound from other quinones in mixed cellular pools?

Employ thin-layer chromatography (TLC) with hexane-diethyl ether gradients for preliminary separation, followed by high-resolution mass spectrometry (HRMS) for precise identification. Calibrate against synthetic standards and reference spectral libraries from MetaCyc .

Advanced Research Questions

Q. How do contradictions in this compound pathway annotations (e.g., early vs. late decarboxylation) impact metabolic modeling?

Discrepancies arise from taxonomic variability (e.g., Chromatium vinosum vs. Saccharomyces cerevisiae). Resolve these by integrating species-specific genomic data with in vitro enzyme assays (e.g., measuring decarboxylase activity in Shepherd96 vs. Lester59 models). Use phylogenetic tools like OrthoFinder to trace evolutionary divergence in ubi genes .

Q. What methodological challenges arise when quantifying this compound in organisms with low endogenous levels (e.g., Xanthomonas campestris)?

Low abundance necessitates pre-enrichment via solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates using spiked internal standards (e.g., deuterated this compound). Statistical tools like limit of detection (LOD) calculations and ANOVA for technical replicates ensure reproducibility .

Q. How can researchers design experiments to validate novel enzymes in this compound biosynthesis?

Combine heterologous expression (e.g., cloning putative ubi genes into E. coli knockout strains) with metabolomic profiling. Use CRISPR-Cas9 for targeted gene disruption and monitor intermediate accumulation via LC-MS. Cross-reference findings with MetaCyc pathway annotations to confirm enzymatic roles .

Q. What statistical frameworks are appropriate for analyzing contradictory data on this compound’s role in bacterial electron transport?

Apply mixed-effects models to account for interspecies variability (e.g., Q-7 abundance in Pseudomonas fluorescens vs. Chromatium vinosum). Use principal component analysis (PCA) to cluster metabolic phenotypes and identify outliers in datasets from mutant screens .

Q. Methodological Guidance

Q. How to ensure reproducibility in this compound isolation protocols?

Standardize extraction buffers (e.g., 50 mM Tris-HCl pH 7.4 with 1% SDS) and include antioxidants (e.g., 0.1% BHT) to prevent oxidation. Document all steps per Beilstein Journal of Organic Chemistry guidelines, emphasizing metadata for column lot numbers and MS instrument settings .

Q. What bioinformatics tools are critical for reconstructing this compound pathways in understudied taxa?

Use Pathway Tools software with MetaCyc templates to predict ubi genes. Validate predictions via BLASTp against UniProt’s curated quinone biosynthesis proteins. For unresolved steps, apply comparative metabolomics to wild-type vs. mutant strains .

Q. How to address ethical and data-sharing obligations in this compound research?

Adhere to FAIR principles: deposit raw MS spectra in public repositories (e.g., MetaboLights), and disclose conflicts of interest in publications. Use DMPTool for data management plans, ensuring compliance with journal policies like PLOS .

Eigenschaften

Molekularformel |

C44H68O4 |

|---|---|

Molekulargewicht |

661 g/mol |

IUPAC-Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |

InChI |

InChI=1S/C44H68O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30,45-46H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+ |

InChI-Schlüssel |

PFIUSPPKANBDHQ-RJYQSXAYSA-N |

SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Isomerische SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Kanonische SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Synonyme |

ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.